molecular formula C16H10O6 B151738 1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one CAS No. 132915-51-6

1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one

Cat. No. B151738
M. Wt: 298.25 g/mol
InChI Key: DDBDYKJWBBFIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one, commonly known as flavokawain B (FKB), is a natural chalcone found in the roots of the kava plant (Piper methysticum). FKB has gained significant attention in recent years due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial effects.

Scientific Research Applications

Antimycobacterial Activity

1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one derivatives demonstrate significant antimycobacterial properties. For instance, specific halo, hydroxy, and methoxy derivatives of this compound exhibited potent activity against Mycobacterium bovis BCG and the virulent strain Mycobacterium tuberculosis H37Rv. This suggests a potential application in tuberculosis treatment, particularly considering their effects on mycobacterial cell wall biosynthesis (Termentzi et al., 2010).

Chemokine Receptor CCR5 Interaction

Certain derivatives of this compound have shown activity in chemokine receptor CCR5 assays, which are relevant in inflammatory and immune responses. This highlights its potential use in modulating immune system reactions (Cao et al., 2003).

Structural Analysis and Synthesis

The compound has been a subject of various structural and synthetic studies. For instance, its structure was determined from Aloe vera's chloroform extract using high-resolution mass spectrometry and 2D NMR spectroscopy. Such studies are crucial for understanding its chemical properties and potential modifications for therapeutic uses (Wang et al., 2003).

Novel Derivative Synthesis

Synthesis of novel derivatives like Benzofuro‐4‐anilino‐2H‐1‐benzopyran‐2‐one and Benzofuro‐pyrano‐2H‐1‐benzopyran‐2‐one has been explored. These synthetic pathways provide a foundation for developing new compounds with potential biological activities (Soman, 2004).

σ-Receptor Ligand Activity

The compound and its derivatives have been investigated for their affinity for σ1- and σ2-receptors. These receptors are involved in several neurological processes, indicating potential applications in neuropharmacology (Maier & Wünsch, 2002).

Cytotoxicity and Anticancer Potential

Some derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, such as lung and liver cancer cells. This suggests a possible role in developing new anticancer therapies (Mo et al., 2004).

properties

CAS RN

132915-51-6

Product Name

1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one

Molecular Formula

C16H10O6

Molecular Weight

298.25 g/mol

IUPAC Name

1,3-dihydroxy-2-methoxy-[1]benzofuro[2,3-b]chromen-11-one

InChI

InChI=1S/C16H10O6/c1-20-15-8(17)6-10-12(14(15)19)13(18)11-7-4-2-3-5-9(7)21-16(11)22-10/h2-6,17,19H,1H3

InChI Key

DDBDYKJWBBFIGN-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4O3)O

Canonical SMILES

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4O3)O

Other CAS RN

132915-51-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one
Reactant of Route 2
1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one
Reactant of Route 3
1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one
Reactant of Route 4
1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one
Reactant of Route 5
1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one
Reactant of Route 6
1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one

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